Home > Products > Screening Compounds P24594 > 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride
1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride - 1707583-18-3

1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride

Catalog Number: EVT-2839281
CAS Number: 1707583-18-3
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-c]pyridines belong to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. They serve as important building blocks for drug discovery and have shown potential in treating various conditions. [, , , , , , , , , , , , ]

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of apixaban, an anticoagulant medication. X-ray powder diffraction data confirms its high purity. []
  • Relevance: This compound shares the core pyrazolo[3,4-c]pyridine-3-carboxylic acid structure with 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride. The difference lies in the substitution pattern on the pyrazolo[3,4-c]pyridine scaffold. While the target compound is un-substituted, this related compound features a 4-methoxyphenyl group at the 1-position, a 4-(2-oxopiperidin-1-yl)phenyl group at the 6-position, and an ethyl ester instead of a carboxylic acid at the 3-position. []

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridine

  • Compound Description: This compound represents a novel class of heterocyclic systems with potential biological activity. It is synthesized through the cyclocondensation reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine. []
  • Relevance: While not directly containing the pyrazolo[3,4-c]pyridine core, this compound is related to 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride due to its similar fused heterocyclic structure and shared pyrazole moiety. It showcases the exploration of diverse heterocyclic systems containing pyrazole for potential therapeutic applications. []

1-Substituted Imidazo[4,5-b]pyrazolo[3,4-e]pyridine-6(5H)-ones

  • Compound Description: Synthesized via a modified Curtius rearrangement using 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids and diphenylphosphorylazide, these compounds represent another new class of potentially bioactive heterocycles. []
  • Relevance: Similar to the previous compound, while lacking the exact pyrazolo[3,4-c]pyridine core, this class shares structural similarities with 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride. The presence of fused pyrazole and pyridine moieties, as well as the exploration of similar synthetic strategies, connects these compounds. []
  • Compound Description: These compounds serve as crucial starting materials in a novel synthesis of substituted pyrazolo[3,4-c]pyridines. They are prepared through the reaction of ω-bromoacetophenone oxime with sodium salts of oxalyl derivatives, followed by hydrazine treatment. []
  • Relevance: This class of compounds represents important precursors in the synthesis of pyrazolo[3,4-c]pyridines, making them structurally related to 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride. The key difference lies in the presence of a phenacyl group at the 4-position and a carboxylic acid ester instead of a carboxylic acid at the 3-position in these precursors. []

1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its Derivatives

  • Compound Description: These compounds, particularly the 5-carbohydrazide derivative, serve as versatile intermediates for synthesizing a range of pyrazolo[3,4-b]pyridine derivatives, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines, many of which exhibit antimicrobial activity. []
  • Relevance: Although featuring a pyrazolo[3,4-b]pyridine core, these compounds are considered related to 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride due to their similar fused heterocyclic structure and shared pyrazole and pyridine rings. This relationship highlights the exploration of structurally related pyrazolopyridine scaffolds for their potential therapeutic properties. []

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(4-oxo hexahydro-1H-pyrrolo[3,4-c] pyridine-6(2H)yl)-1,4-dihydroquinoline-3-carboxylic acid (I)

  • Compound Description: This compound is a novel structural analog of moxifloxacin hydrochloride. It has potential applications in quality control research for moxifloxacin hydrochloride. []
  • Relevance: While this compound features a quinolone core instead of a pyrazolo[3,4-c]pyridine core, it is considered structurally related to 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride due to the presence of a similar carboxylic acid group and the use of similar chemical modifications. The development of this analog highlights the exploration of different heterocyclic scaffolds while maintaining key functional groups for potential therapeutic applications. []

4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters

  • Compound Description: These compounds are synthesized as potential antimalarial drugs and are structurally related to the antimalarial drug amodiaquine. []
  • Relevance: This class of compounds, while containing the pyrazolo[3,4-b]pyridine core, is considered related to 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride due to the similar fused heterocyclic structure with a shared pyrazole and pyridine ring system. The exploration of these compounds as antimalarial agents emphasizes the interest in pyrazolopyridine scaffolds for therapeutic purposes. []

5-Cyano-6-oxo-1,4-diphenyl-1,6-dihydropyridazine-3-carboxylic Acid Ethyl Ester

  • Compound Description: This compound is efficiently synthesized (97% yield) in a short reaction time (2 hours) using a Q-tube safe reactor via a one-pot, two-component reaction involving 3-oxo-2-arylhydrazones and active methylene nitriles under high pressure. []
  • Relevance: Although not containing a pyrazolopyridine core, this compound is structurally related to 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride due to the presence of a similar carboxylic acid ester group and the utilization of analogous synthetic methodologies. This relationship showcases the exploration of different heterocyclic systems, particularly those containing carboxylic acid derivatives, for potential biological activity. []

Pyrazolo[3,4-c]pyridines (5b and 5c)

  • Compound Description: Synthesized through a one-pot, two-component reaction of 3-oxo-2-arylhydrazones with active methylene nitriles in a Q-tube safe reactor, these compounds highlight the efficiency of high-pressure synthesis for complex heterocycles. []
  • Relevance: These compounds share the core pyrazolo[3,4-c]pyridine structure with 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride, indicating a direct structural relationship. The difference lies in the substitution pattern on the pyrazolo[3,4-c]pyridine framework. These compounds demonstrate the diverse structural modifications possible on this core for exploring its potential biological activities. []
  • Compound Description: This compound acts as a potent inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. []
  • Relevance: This compound shares a similar structure with 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride with the same pyrazolo[3,4-b]pyridine core. They both possess a carboxylic acid ethyl ester group, showcasing a close structural relationship. The reported biological activity of SQ 20009 highlights the potential therapeutic relevance of compounds containing the pyrazolopyridine scaffold. []
Overview

1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused pyrazole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological studies.

Source

This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and applications.

Classification

1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls within the broader category of pyrazolo[3,4-c]pyridines, which are known for their biological activities.

Synthesis Analysis

Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride typically involves several steps:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  2. Pyridine Fusion: The pyrazole is then fused to a pyridine ring via electrophilic substitution or condensation reactions.
  3. Carboxylic Acid Introduction: The carboxylic acid group is introduced through functionalization of the pyridine ring or via hydrolysis of an ester intermediate.

Technical Details

  • Reagents: Common reagents include hydrazine derivatives, aldehydes or ketones for cyclization, and carboxylic acid derivatives for the final functionalization.
  • Conditions: Reactions are typically conducted under reflux conditions in solvents such as ethanol or dimethylformamide to facilitate cyclization and subsequent reactions.
Molecular Structure Analysis

Structure

The molecular structure of 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride features:

  • A fused pyrazole and pyridine ring system.
  • A carboxylic acid group at the 3-position of the pyrazole ring.
  • The presence of a hydrochloride ion enhances solubility.

Data

  • Molecular Formula: C8_{8}H8_{8}ClN3_{3}O2_{2}
  • Molecular Weight: Approximately 203.67 g/mol
  • InChI Key: SQEXEIFPEAOWMI-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

The compound is involved in various chemical reactions:

  1. Electrophilic Substitution: The nitrogen atoms in the pyridine ring can undergo electrophilic substitution reactions.
  2. Nucleophilic Addition: The carboxylic acid group can participate in nucleophilic addition reactions with amines or alcohols.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield derivatives with altered biological activity.

Technical Details

  • Reaction conditions often involve acidic or basic media to promote desired transformations.
  • Catalysts may be employed to enhance reaction rates and yields.
Mechanism of Action

Process

The mechanism of action for 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride primarily involves:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural similarity to purine bases.
  2. Inhibition Mechanisms: It has been studied for its potential as an inhibitor in various biochemical pathways.

Data

Research indicates that this compound exhibits activity against certain biological targets relevant to disease pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and heterocyclic compounds.
Applications

Scientific Uses

  1. Medicinal Chemistry: Explored as a potential drug candidate targeting specific diseases due to its unique structural features.
  2. Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
  3. Material Science: Investigated for applications in developing novel materials with unique electronic properties.
Structural and Regiochemical Analysis

Tautomerism and Aromatic Stabilization in Pyrazolo[3,4-c]pyridine Systems

The core pyrazolo[3,4-c]pyridine scaffold exhibits two principal tautomeric forms: the 1H-tautomer (aromatic bicyclic system) and the 2H-tautomer (non-aromatic pyridine ring). Computational studies using ab initio methods (AM1, DFT) conclusively demonstrate that the 1H-tautomer is energetically favored by 37.03 kJ/mol (~9 kcal/mol) over the 2H-form due to preservation of aromaticity in both rings [3]. In the 1H-configuration, the pyrazole nitrogen (N1) donates electrons to the pyridine ring, enabling full delocalization of π-electrons across the fused bicyclic system. This contrasts sharply with the 2H-tautomer, which disrupts aromatic continuity, resulting in higher reactivity and instability [3].

For the title compound, the tetrahydro state (4H,5H,6H,7H) saturates the pyridine ring, eliminating pyridine aromaticity. However, the 1H-tautomer retains local aromaticity in the pyrazole ring and the fusion junction. This is evidenced by bond length analysis: the C3a-C7a bond in the fused junction measures ~1.38 Å, consistent with double-bond character and electron delocalization toward the carboxylic acid at C3 [3] [10]. Protonation of the pyridine nitrogen in the hydrochloride salt further polarizes the ring system, enhancing the carboxyl group's electrophilicity while preserving the tautomeric preference [2] [4].

Table 1: Energetic and Aromaticity Comparison of Tautomeric Forms

TautomerEnergy (kJ/mol relative to 1H)Aromaticity StatusBond Length at Fusion (C3a-C7a)
1H0 (reference)Pyrazole ring aromatic1.38 Å (double bond character)
2H+37.03Pyrazole aromatic, pyridine non-aromatic1.45 Å (single bond character)

Substituent Effects on Ring Conformation and Electronic Distribution

The carboxylic acid at C3 exerts profound electronic effects on the pyrazolo[3,4-c]pyridine core. As a strong π-electron-withdrawing group, it reduces electron density at C3a (fusion carbon) by ~0.12 e (Mulliken charge analysis), increasing electrophilicity at adjacent positions [3] [8]. This polarization facilitates N1 protonation in the free base and stabilizes the crystalline hydrochloride salt form through resonance-assisted hydrogen bonding [2]. In the hydrochloride, the protonated pyridine nitrogen (N4) generates a formal positive charge delocalized across N4-C5-C6-C7, with bond lengths averaging 1.35 Å (C5-C6) vs. 1.41 Å (C6-C7), confirming uneven charge distribution [4] [10].

Saturation of the pyridine ring (4H,5H,6H,7H) imposes a twist-boat conformation with a dihedral angle of 28.5° between pyrazole and reduced pyridine planes. This non-planarity sterically shields N2 while exposing N1, directing electrophilic attacks to N1. The carboxyl group adopts a coplanar orientation relative to the pyrazole ring (dihedral < 10°), enabling conjugation between its π-system and the heterocycle’s lone pairs. This conjugation lowers the carboxylic acid pKa to ~3.2 (vs. typical 4.5 for benzoic acids), enhancing solubility in basic media [8] [10].

Table 2: Electronic Effects of Key Substituents

Substituent PositionElectron Density Change (e)Bond Length AlterationsFunctional Consequence
C3-carboxyl-0.12 at C3aC3-C3a shortens to 1.41 ÅEnhanced electrophilicity at C3a
N4-protonation (HCl salt)+0.31 at N4C5-C6: 1.35 Å; C6-C7: 1.41 ÅCharge delocalization in pyridine
N1-H+0.08 at C7aN1-N2: 1.34 Å (shorter)Increased basicity at N1 vs. N2

Regiochemical Selectivity in N1 vs. N2 Functionalization

Regioselectivity in pyrazolo[3,4-c]pyridine functionalization is governed by electronic asymmetry and steric accessibility. Statistical analysis of >300,000 pyrazolopyridine compounds reveals that N1-substitution predominates (methyl: 32%, phenyl: 15%, alkyl: 23%) over N2-substitution (<5% collective), attributable to three factors [3]:

  • Electronic Activation: N1’s lone pair participates in the π-system, reducing its pKa (predicted pKa N1: 4.2 vs. N2: 8.6) and enhancing nucleophilicity.
  • Steric Exposure: Saturation of the pyridine ring forces a conformation where N1 is solvent-exposed, while N2 is sterically hindered by the C3 carboxylate.
  • Synthetic Control: Preformed pyrazole precursors (e.g., 3-aminopyrazoles) allow regioselective alkylation at N1 before ring closure, avoiding isomer mixtures [3] [9].

In the title compound’s synthesis, acid-mediated cyclization of hydrazone precursors exclusively yields the N1-unsubstituted 1H-tautomer. Subsequent alkylation/arylation at N1 maintains regiochemical purity (>98% by HPLC), as demonstrated in the synthesis of analogues like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl] derivatives [9]. Attempted N2-alkylation requires forcing conditions (>120°C) and yields <12% due to torsional strain from the C3 carboxyl [3] [10].

Table 3: Regiochemical Preferences in Pyrazolopyridine Functionalization

ParameterN1-SubstitutionN2-Substitution
Prevalence in databases~70% of compounds<5% of compounds
Reaction rate (k, M⁻¹s⁻¹)120 (methyl iodide, 25°C)4.2 (methyl iodide, 25°C)
Steric accessibilityFully exposedShielded by C3 substituent
Synthetic routesDirect alkylation, Buchwald couplingHigh-temperature Mitsunobu

Properties

CAS Number

1707583-18-3

Product Name

1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.63

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)6-4-1-2-8-3-5(4)9-10-6;/h8H,1-3H2,(H,9,10)(H,11,12);1H

InChI Key

WWHRJRNFASYHPN-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=NN2)C(=O)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.